3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride is a chemical compound with the molecular formula C13H21ClN2O2. It is known for its unique structure, which includes an aminobenzoyl group and a trimethylammonium group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride typically involves the reaction of 4-aminobenzoyl chloride with N,N,N-trimethylpropan-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to obtain high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as sodium hydroxide or ammonia. The reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions may result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride involves its interaction with specific molecular targets and pathways. The aminobenzoyl group can interact with enzymes and receptors, leading to various biological effects. The trimethylammonium group may enhance the compound’s solubility and facilitate its transport across cell membranes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzoyl chloride: A precursor in the synthesis of 3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride, known for its reactivity and use in organic synthesis.
3-[(4-Aminobenzoyl)oxy]-N-benzyl-N-methylpropan-1-aminium chloride: A structurally similar compound with different substituents, used in various chemical and biological studies.
Uniqueness
This compound is unique due to its combination of an aminobenzoyl group and a trimethylammonium group. This unique structure imparts specific chemical and biological properties that make it valuable for research and industrial applications .
Eigenschaften
CAS-Nummer |
827028-41-1 |
---|---|
Molekularformel |
C13H21ClN2O2 |
Molekulargewicht |
272.77 g/mol |
IUPAC-Name |
3-(4-aminobenzoyl)oxypropyl-trimethylazanium;chloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-15(2,3)9-4-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,4,9-10H2,1-3H3,(H-,14,16);1H |
InChI-Schlüssel |
ARQBXLBFYVSWCK-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCCOC(=O)C1=CC=C(C=C1)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.